

Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline Derivatives

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Compound of Interest

Compound Name: Methyl 2-methylquinoline-6-carboxylate

Cat. No.: B180422

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The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.^[1] ^[2] Modifications to the quinoline ring, particularly at the 2-position, have been a significant focus for developing novel therapeutic agents.^[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity

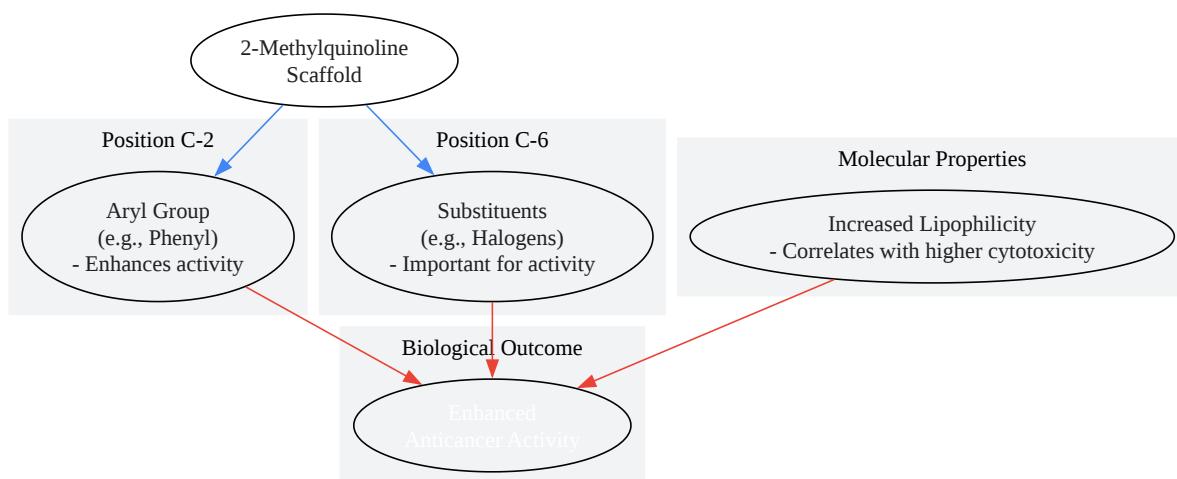
2-Methylquinoline derivatives have shown considerable potential as anticancer agents, with their efficacy being highly dependent on the nature and position of other substituents on the quinoline core.

Structure-Activity Relationship Insights

Studies reveal that the anticancer activity of 2-substituted quinolines is significantly influenced by factors such as lipophilicity and the specific groups attached to the quinoline ring.

- **Lipophilicity:** A direct relationship has been observed between the lipophilicity (cLogP) of 2-arylquinoline derivatives and their cytotoxic effects. Compounds with higher octanol/water partition coefficients generally exhibit better IC₅₀ values, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.^[3]

- Substitution at C-2: While the methyl group at the C-2 position is a common feature, attaching aryl groups at this position has proven effective. 2-Arylquinolines generally display a better activity profile compared to their partially saturated counterparts like 2-methyl-1,2,3,4-tetrahydroquinolines.[3]
- Substitution at C-6: The introduction of substituents at the C-6 position of 2-phenylquinolines has been shown to yield important activities against various cancer cell lines.[3]
- Substitution at C-4 and C-7: For other quinoline series, a large and bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity. The length of the alkylamino side chain also impacts potency, with two CH₂ units being optimal.[4]



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Comparative Performance Data

The cytotoxic activity of various 2-substituted quinoline derivatives against several human cancer cell lines is summarized below.

Compound ID	Description	Cell Line	IC50 (μM)	Reference
11	6-H-2-(3,4-methylenedioxypheyl)quinoline	PC3	34.34	[3]
12	6-Chloro-2-(3,4-methylenedioxypheyl)quinoline	PC3	31.37	[3]
13	6-Bromo-2-(3,4-methylenedioxypheyl)quinoline	HeLa	8.3	[3]
18	4-Acetamido-6-chloro-2-methyl-THQ*	HeLa	13.15	[3]
10g	7-(4-fluorobenzyl)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Various	< 1.0	[4]
6d	N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative	A549, KB, KBvin, DU145	0.0015 - 0.0017	[5]

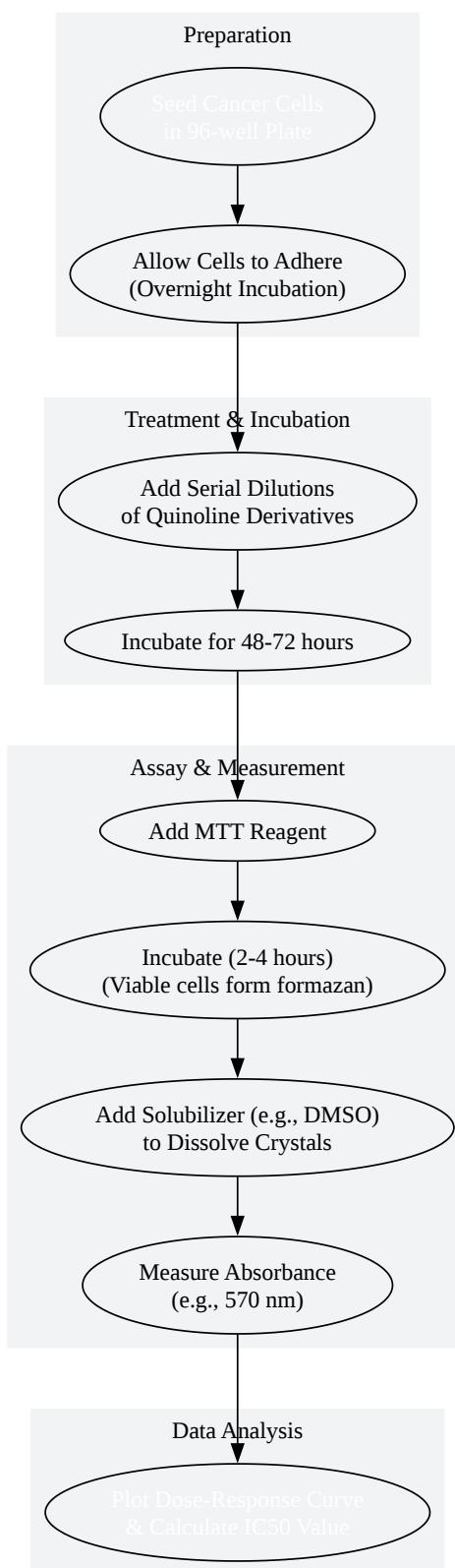
*THQ: Tetrahydroquinoline

Experimental Protocols

MTT Cytotoxicity Assay

The *in vitro* cytotoxicity of the quinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

- Cell Seeding: Human cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a suitable culture medium.[2]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 μM) and incubated for a specified period, typically 48 or 72 hours.
- MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance data.[2]



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Antimicrobial Activity

Quinoline-based structures are central to many well-known antimicrobial agents, and novel 2-methylquinoline derivatives continue to be explored for their potential to combat drug-resistant pathogens.[\[6\]](#)[\[7\]](#)

Structure-Activity Relationship Insights

The antimicrobial potency of 2-methylquinoline derivatives is dictated by the specific heterocyclic moieties and substituents attached to the main scaffold.

- **Hybrid Molecules:** Linking the quinoline core with other heterocyclic systems known for antimicrobial activity, such as pyrazole, isoxazole, or 1,3,4-oxadiazole, can lead to potent compounds.[\[6\]](#)[\[8\]](#)
- **Substituents on Attached Rings:** For quinoline-2-one Schiff-base hybrids, substitutions on the phenyl ring of the Schiff base play a crucial role. Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OH) can enhance activity against Gram-positive bacteria.[\[9\]](#)
- **Dual-Target Inhibition:** Some derivatives have been designed as dual inhibitors, for instance, targeting both bacterial DNA gyrase and dihydrofolate reductase (DHFR), which can result in broad-spectrum activity.[\[8\]](#)

Comparative Performance Data

The minimum inhibitory concentration (MIC) is the primary metric for evaluating antimicrobial activity. The table below compares the performance of several quinoline derivatives against various bacterial and fungal strains.

Compound ID	Description	Microorganism	MIC (µg/mL)	Reference
5d	5-chloro-quinoline-8-ol coupled with quinolone	S. aureus	0.125 - 8	[10]
9	Quinoline-triazole-thioether conjugate	S. aureus	0.12	[7]
9	Quinoline-triazole-thioether conjugate	E. coli	0.12	[7]
25	Quinoline-oxadiazole-piperazine hybrid	A. fumigatus	0.98	[7]
26	Quinoline-oxadiazole-piperazine hybrid	C. albicans	0.98	[7]
6c	Quinoline-2-one Schiff-base hybrid	MRSA	0.75	[9]
6c	Quinoline-2-one Schiff-base hybrid	VRE	0.75	[9]

MRSA: Methicillin-resistant *Staphylococcus aureus*; VRE: Vancomycin-resistant Enterococci

Experimental Protocols

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method as recommended by clinical laboratory standards.

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific cell density (e.g., 5×10^5 CFU/mL).
- Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents targeting various pharmacological targets involved in the inflammatory cascade.[\[11\]](#)

Structure-Activity Relationship Insights

The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the functional groups attached to the quinoline ring.[\[11\]](#)

- Target Specificity: The nature of the substituent directs the compound's mechanism. For instance, quinolines bearing a carboxamide moiety tend to exhibit Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, while those with a carboxylic acid group show Cyclooxygenase (COX) inhibition.[\[11\]](#)
- Positional Importance: Specific substitution patterns are key. Quinolines with an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have shown Phosphodiesterase 4 (PDE4) inhibition.[\[11\]](#)
- Fused Ring Systems: The creation of fused heterocyclic systems, such as pyrano[3,2-c]quinoline, can yield potent compounds that inhibit the generation of pro-inflammatory

cytokines like TNF- α .[\[12\]](#)

Comparative Performance Data

The anti-inflammatory potential of quinoline derivatives has been evaluated in various assays, including in vivo models and in vitro cell-based assays.

Compound ID	Description	Assay	Activity	Reference
3g	1-oxa-3,5-diaza-anthracen-6-one derivative	Xylene-induced ear edema	63.19% inhibition	[13]
6d	cyclopenta[a]anthracene derivative	Xylene-induced ear edema	68.28% inhibition	[13]
-	Quinoline-4-carboxylic acid	LPS-induced inflammation in RAW264.7 cells	Appreciable anti-inflammatory affinity	[14]
-	Quinoline-3-carboxylic acid	LPS-induced inflammation in RAW264.7 cells	Appreciable anti-inflammatory affinity	[14]

Experimental Protocols

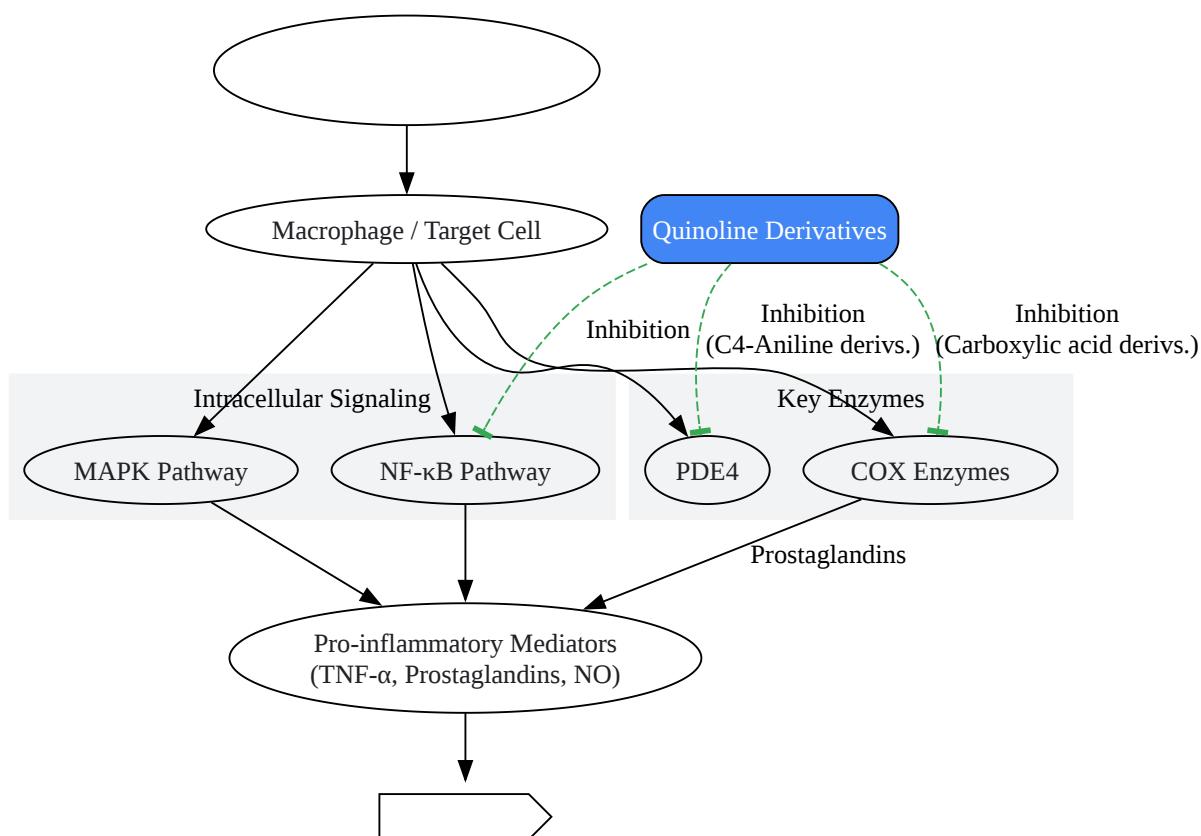
Xylene-Induced Ear Edema in Mice

This is a common in vivo model to screen for acute anti-inflammatory activity.

- **Animal Grouping:** Mice are divided into several groups: a control group, a reference drug group (e.g., ibuprofen), and test groups for different doses of the quinoline derivatives.[\[13\]](#)
- **Drug Administration:** The test compounds and the reference drug are administered to the respective groups, typically orally or via intraperitoneal injection.[\[13\]](#)
- **Induction of Edema:** After a specific period (e.g., 30 minutes), a fixed volume of xylene (an irritant) is applied to the surface of one ear of each mouse to induce inflammation and

edema.

- Measurement: After a set time (e.g., 30-60 minutes post-xylene application), the mice are sacrificed, and circular sections are removed from both the treated and untreated ears and weighed.
- Calculation: The difference in weight between the two ear sections is calculated as the edema value. The percentage inhibition of edema by the compound is calculated relative to the control group.



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